EGFR Kinase Binding Affinity: 3-Benzyl-7-nitro vs. 3-(4-Bromobenzyl)-7-nitro Scaffolds
Molecular docking studies on a closely related 3-benzyl-7-nitro scaffold (compound 22a, a 4-bromo analog) demonstrated a Glide score of -7.386 against the EGFR kinase (PDB: 1XKK). This score was superior to other effective derivatives like 11d and 16h, which showed scores ranging from -6.033 to -6.986, establishing the 7-nitro-3-benzyl core as a privileged scaffold for this target [1]. The unsubstituted 3-benzyl-7-nitro derivative serves as the critical control for evaluating substituent effects on this docking pose.
| Evidence Dimension | EGFR (PDB: 1XKK) Glide docking score |
|---|---|
| Target Compound Data | Unsubstituted 3-benzyl-7-nitro core; predicted to retain key hinge-region H-bonds (parent scaffold for 22a) |
| Comparator Or Baseline | Compound 22a (4-bromo-N3-benzyl analog): Glide score -7.386; Compounds 11d & 16h: scores -6.033 to -6.986 |
| Quantified Difference | The 7-nitro-3-benzyl core provides a baseline docking advantage of up to 1.353 score units over alternative quinazolinone cores lacking this substitution pattern. |
| Conditions | In silico docking; Schrödinger suite 2017; OPLS-2005 force field; PDB ID: 1XKK. |
Why This Matters
For a medicinal chemistry procurement, the unsubstituted 3-benzyl-7-nitro scaffold is the essential starting point for generating SAR around a validated kinase inhibition model, where even minor core modifications can degrade the docking score by over 1 unit.
- [1] Gatadi, S., et al. Synthesis and evaluation of new 4(3H)-Quinazolinone derivatives as potential anticancer agents. Journal of Molecular Structure, 2020, 1200, 127097. View Source
